1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

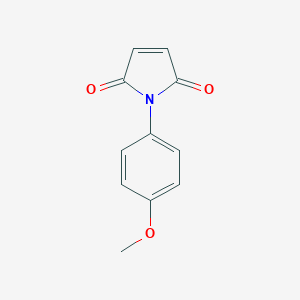

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a methoxyphenyl group at the 1-position and two carbonyl groups at the 2 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with succinic anhydride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions typically include:

Reagents: 4-methoxybenzaldehyde, succinic anhydride, base (e.g., sodium hydroxide)

Solvent: Anhydrous ethanol or another suitable solvent

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Reduction: Dihydropyrrole derivatives with potential biological activity.

Substitution: Halogenated derivatives useful in further synthetic transformations.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione exhibits a range of pharmacological properties:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrrole-2,5-dione have significant anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a variety of pathogens. Its effectiveness as an antimicrobial agent makes it a candidate for further development in treating infectious diseases .

- Toxicity Studies : Toxicity assessments indicate that while the compound shows low toxicity at lower concentrations (10 µg/mL and 50 µg/mL), higher concentrations may lead to reduced cell viability .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential uses in material science. Its unique chemical structure allows for:

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to form stable bonds makes it suitable for creating advanced materials with tailored characteristics.

- Dye and Pigment Production : Due to its chromophoric nature, this compound can be used in the development of dyes and pigments for various applications in textiles and coatings.

Case Study 1: Anti-inflammatory Effects

A study published in Molecules investigated the anti-inflammatory effects of pyrrole derivatives including this compound. The results showed a significant reduction in inflammation markers in treated cells compared to controls. This suggests potential therapeutic uses in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against bacterial strains such as Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at certain concentrations, supporting its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects in biological systems.

Comparación Con Compuestos Similares

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-1H-indole-2,5-dione: Similar structure but with an indole ring instead of a pyrrole ring.

1-(4-Methoxyphenyl)-1H-imidazole-2,5-dione: Contains an imidazole ring, offering different chemical properties and biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry and related disciplines.

Actividad Biológica

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of approximately 203.20 g/mol. The compound features a pyrrole ring substituted with a 4-methoxyphenyl group at the 1-position and carbonyl groups at the 2 and 5 positions. This structure contributes to its biological activity through enhanced lipophilicity and bioavailability compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties :

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It has also shown antifungal activity against common pathogens.

The following table summarizes the antimicrobial efficacy against selected pathogens:

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Fungi | Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7). The growth inhibition was noted to be dose-dependent.

The following table presents IC values for various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HCT-116 | 0.78 |

| MCF-7 | 0.92 |

| SW-620 | 0.85 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects . Studies indicate that it can reduce pro-inflammatory cytokine production in cell cultures, suggesting a mechanism for its therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice with chemically induced colon cancer showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight for four weeks, leading to an approximate 50% reduction in tumor volume.

Case Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated that this compound had superior activity against Candida albicans, highlighting its potential as a therapeutic agent in fungal infections.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284902 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-17-0 | |

| Record name | 1081-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.